![molecular formula C17H18N4O2 B1674767 Lersivirine CAS No. 473921-12-9](/img/structure/B1674767.png)
Lersivirine
Übersicht
Beschreibung
Lersivirine (UK-453061) is a potent and selective non-nucleoside reverse transcription inhibitor (NNRTI) with excellent efficacy against NNRTI-resistant viruses . It exhibits potent antiretroviral activity against wild-type HIV virus and clinically relevant NNRTI-resistant strains .
Molecular Structure Analysis
Lersivirine has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of Lersivirine includes a dialkyl ether functional group, where R and R’ are aryl groups .
Physical And Chemical Properties Analysis
Lersivirine has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of Lersivirine includes a dialkyl ether functional group, where R and R’ are aryl groups .
Wissenschaftliche Forschungsanwendungen
HIV Treatment
Lersivirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent antiretroviral activity against wild-type human immunodeficiency virus and clinically relevant NNRTI-resistant strains . It has a unique resistance profile and is currently in clinical development for the treatment of HIV infection .
Activity Across HIV-1 Subtypes
Lersivirine has shown comparable activity across a range of viruses representing HIV-1 subtypes A to H . This broad spectrum of activity suggests its potential use in treating various HIV-1 subtypes prevalent in different geographical regions .
Resistance to Etravirine-Resistant Viruses
The activity of Lersivirine against Etravirine-resistant viruses reflects significant differences in the resistance profiles of Lersivirine and Etravirine . This is consistent with the unique binding of Lersivirine in the NNRTI binding pocket .
Sequential NNRTI Therapy
Lersivirine shows potential for use against transmitted NNRTI resistant virus and as a candidate for sequential NNRTI therapy . This could be particularly useful in managing patients with drug-resistant strains of HIV .
Interaction with CYP3A4 Enzyme
Lersivirine is metabolized by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate glucuronosyltransferase (UGT) 2B7 . It is also a weak inducer of the CYP3A4 enzyme . Understanding these interactions can help in predicting drug-drug interactions and optimizing dosage regimens .
Interaction with Oral Contraceptives
Co-administration of Lersivirine with oral contraceptives (ethinylestradiol and levonorgestrel) had minor pharmacokinetic effects, increasing ethinylestradiol exposure by 10% and reducing levonorgestrel exposure by 13% . This suggests that Lersivirine can be safely co-administered with these contraceptives .
Wirkmechanismus
Target of Action
Lersivirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent antiretroviral activity against wild-type human immunodeficiency virus (HIV) and clinically relevant NNRTI-resistant strains . The primary target of Lersivirine is the reverse transcriptase (RT) enzyme of HIV-1 .
Mode of Action
Lersivirine binds to the RT enzyme in a unique way, resulting in a unique resistance profile . This binding inhibits the RT enzyme, which controls the replication of the genetic material of HIV . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
Lersivirine is metabolized primarily by UDP glucuronosyltransferase- and cytochrome P450-dependent pathways . It is cleared by uridine diphosphate glucuronosyltransferase (UGT) 2B7-mediated glucuronidation . In addition, it is also a weak inducer of the CYP3A4 enzyme .
Pharmacokinetics
Lersivirine is metabolized by glucuronidation via UGT2B7 and by cytochrome P450 3A4 (CYP3A4) . It is also a weak inducer of the CYP3A4 enzyme . The majority of Lersivirine is excreted in urine (approximately 80%), with the remainder excreted in the feces (approximately 20%) . Lersivirine is extensively metabolized, with 22 metabolites being identified .
Result of Action
The inhibition of the RT enzyme by Lersivirine prevents the replication of HIV, thereby reducing the viral load in the body . This can lead to a decrease in the symptoms of HIV and a delay in the progression of the disease.
Action Environment
Lersivirine shows comparable activity across a range of viruses representing subtypes A to H . The activity of Lersivirine against ETR-resistant viruses reflects significant differences in the resistance profiles of Lersivirine and ETR, consistent with the unique binding of Lersivirine in the NNRTI binding pocket . This suggests that the efficacy of Lersivirine may be influenced by the specific subtype of HIV present, as well as the presence of any resistance mutations.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUZZJBAHRIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057881 | |
Record name | Lersivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lersivirine | |
CAS RN |
473921-12-9 | |
Record name | Lersivirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lersivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lersivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERSIVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.